

An In-depth Technical Guide to 2-Formyl-4-(trifluoromethoxy)anisole

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Compound of Interest

Compound Name:	2-Methoxy-5-(trifluoromethoxy)benzaldehyde
Cat. No.:	B130969

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, and predicted physicochemical and spectroscopic properties of 2-Formyl-4-(trifluoromethoxy)anisole. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and spectroscopic data from analogous structures to provide a robust characterization profile.

Introduction

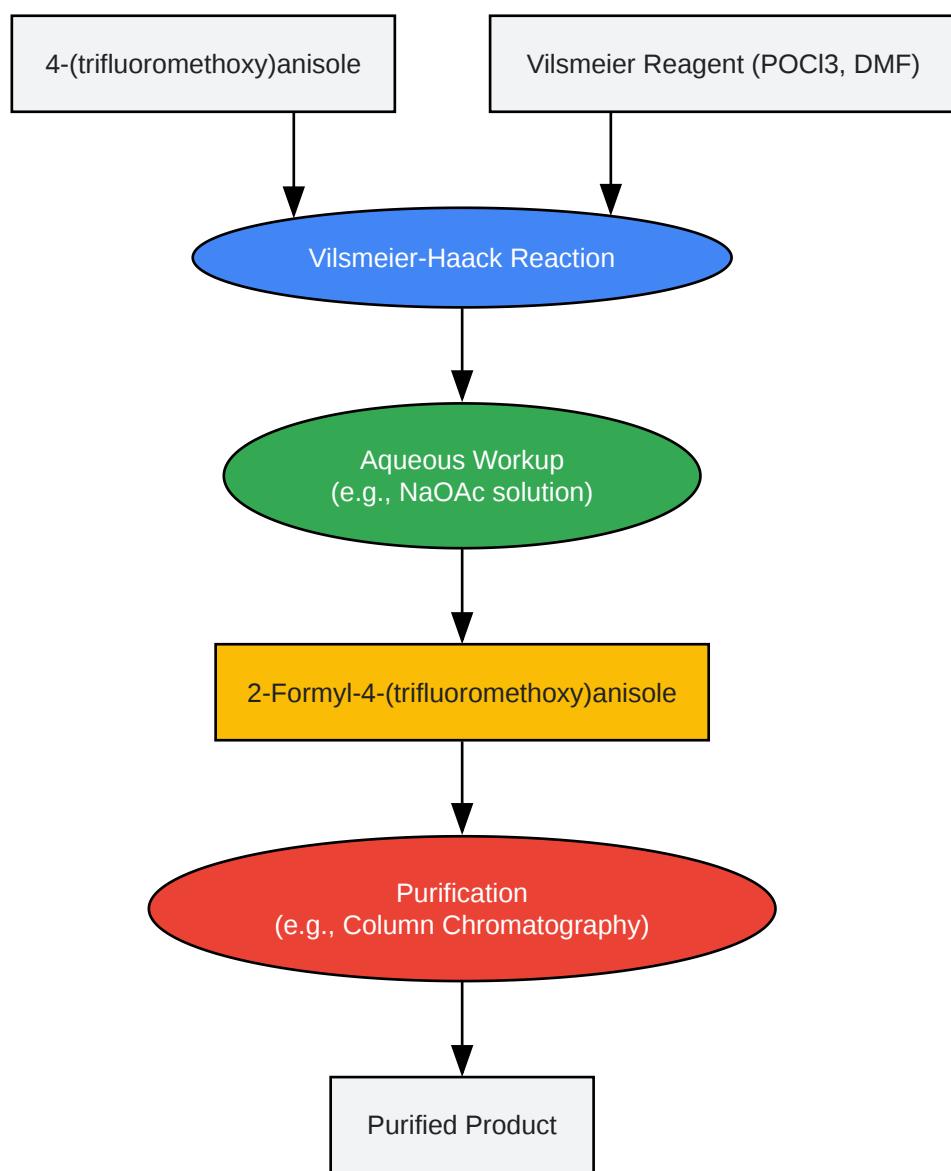
2-Formyl-4-(trifluoromethoxy)anisole is an aromatic aldehyde with a unique combination of functional groups: a formyl group, a methoxy group, and a trifluoromethoxy group. The trifluoromethoxy (-OCF₃) group is of particular interest in medicinal chemistry and materials science. It is a highly lipophilic and electron-withdrawing substituent that can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. The presence of the aldehyde and methoxy groups provides reactive handles for further chemical modifications, making this compound a potentially valuable building block for the synthesis of novel pharmaceuticals and advanced materials.

Proposed Synthesis

The introduction of a formyl group onto the aromatic ring of 4-(trifluoromethoxy)anisole is most effectively achieved via an electrophilic aromatic substitution reaction. The Vilsmeier-Haack

reaction is a well-established method for the formylation of electron-rich aromatic compounds and is the proposed route for the synthesis of 2-Formyl-4-(trifluoromethoxy)anisole.[1][2][3] The methoxy group is a strong activating group and an ortho-, para-director. Since the para position is already occupied by the trifluoromethoxy group, formylation is expected to occur predominantly at the ortho position.

Experimental Workflow: Vilsmeier-Haack Formylation



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Caption: Proposed synthesis of 2-Formyl-4-(trifluoromethoxy)anisole.

Physicochemical Properties

The following table summarizes the known properties of the starting material, 4-(trifluoromethoxy)anisole, and the predicted properties for the target compound, 2-Formyl-4-(trifluoromethoxy)anisole.

Property	4-(Trifluoromethoxy)anisole	2-Formyl-4-(trifluoromethoxy)anisole (Predicted)	Reference
CAS Number	710-18-9	Not available	[4]
Molecular Formula	C8H7F3O2	C9H7F3O3	
Molecular Weight	192.14 g/mol	220.14 g/mol	[4]
Appearance	Colorless to light yellow liquid	Colorless to yellow solid or oil	
Boiling Point	164 °C	> 164 °C	
Density	1.266 g/mL at 25 °C	> 1.266 g/mL	
Refractive Index	n _{20/D} 1.432	Not available	
Solubility	Soluble in common organic solvents	Soluble in common organic solvents	

Spectroscopic Characterization (Predicted)

The following tables outline the expected spectroscopic data for 2-Formyl-4-(trifluoromethoxy)anisole based on the analysis of its functional groups and comparison with similar structures.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
Proton	~10.3	s	1H	-	-CHO
~7.5	d	1H	~2-3	Ar-H (ortho to -CHO)	
~7.3	dd	1H	~8-9, ~2-3	Ar-H (meta to -CHO, ortho to -OCH ₃)	
~7.1	d	1H	~8-9	Ar-H (meta to -CHO, meta to -OCH ₃)	
~3.9	s	3H	-	-OCH ₃	

¹³ C NMR	Chemical Shift (δ , ppm)	Assignment
Carbon	~190	-CHO
~160	Ar-C-OCH ₃	
~148 (q, J \approx 257 Hz)	-OCF ₃	
~135	Ar-C (ortho to -CHO)	
~125	Ar-C (meta to -CHO, ortho to -OCH ₃)	
~120	Ar-C-CHO	
~115	Ar-C (meta to -CHO, meta to -OCH ₃)	
~56	-OCH ₃	

4.2. Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3100	Medium	Aromatic C-H Stretch
~2950-2850	Medium	Aliphatic C-H Stretch (-OCH ₃)
~2820, ~2720	Medium, Weak	Aldehyde C-H Stretch (Fermi doublet)
~1690-1710	Strong	Aldehyde C=O Stretch
~1600, ~1480	Medium-Strong	Aromatic C=C Stretch
~1250-1300	Strong	Asymmetric C-O-C Stretch (Aryl ether)
~1150-1210	Very Strong	C-F Stretch (-OCF ₃)
~1020-1080	Strong	Symmetric C-O-C Stretch (Aryl ether)

4.3. Mass Spectrometry (MS)

m/z	Interpretation
220	[M] ⁺ (Molecular ion)
219	[M-H] ⁺
191	[M-CHO] ⁺
151	[M-OCF ₃] ⁺
77	[C ₆ H ₅] ⁺ (Phenyl cation)

Aromatic aldehydes generally show a strong molecular ion peak.^[5] Key fragmentation patterns include the loss of a hydrogen atom ([M-1]) and the loss of the formyl group ([M-29]).^{[6][7][8]}

Experimental Protocols

General Procedure for the Vilsmeier-Haack Formylation of 4-(trifluoromethoxy)anisole:

Disclaimer: This is a generalized protocol and should be adapted and optimized by a qualified chemist. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

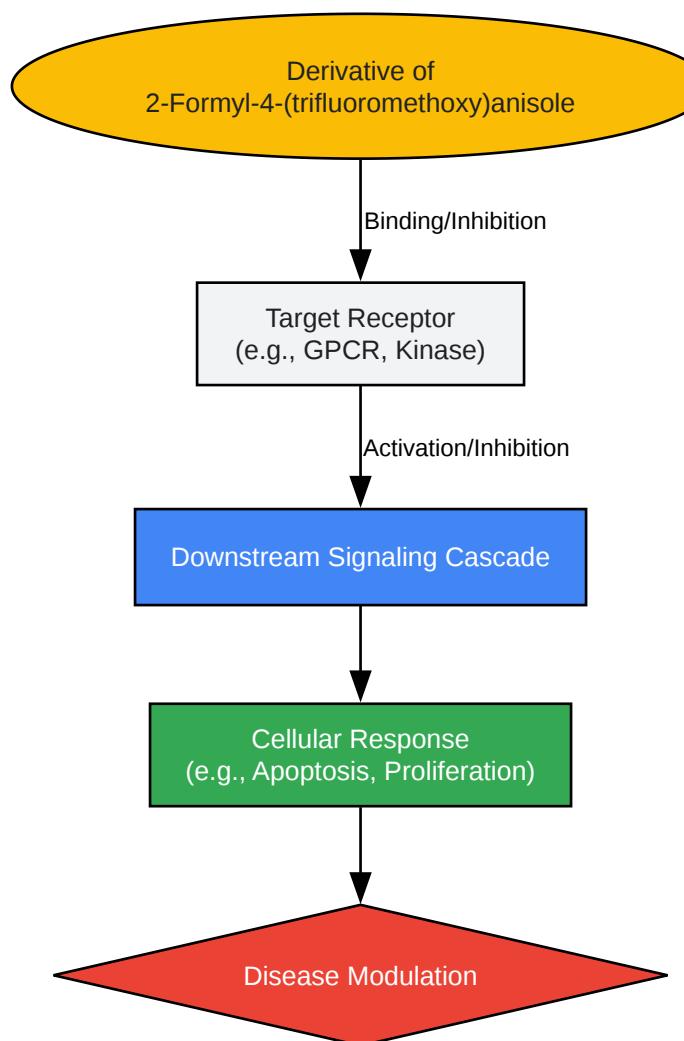
- **Reagent Preparation:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.1 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) to 0 °C in an ice bath.
- **Formation of the Vilsmeier Reagent:** Add anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) dropwise to the cooled POCl₃ solution with vigorous stirring. The Vilsmeier reagent will form as a solid or a viscous oil. Allow the mixture to stir at 0 °C for 30 minutes.
- **Addition of Substrate:** Dissolve 4-(trifluoromethoxy)anisole (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the Vilsmeier reagent mixture at 0 °C.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (the specific temperature and time will require optimization, typically 2-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
- **Workup:** Cool the reaction mixture to room temperature and then pour it slowly into a beaker of crushed ice containing a saturated aqueous solution of sodium acetate or sodium bicarbonate to neutralize the acid and hydrolyze the intermediate iminium salt. Stir vigorously until the hydrolysis is complete.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers.
- **Washing:** Wash the combined organic layers with water and then with brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 2-

Formyl-4-(trifluoromethoxy)anisole.

Potential Biological Significance

While the specific biological activity of 2-Formyl-4-(trifluoromethoxy)anisole is not documented, its structural motifs are present in various biologically active molecules. The trifluoromethoxy group is a known bioisostere for other functional groups and can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The aldehyde functionality can participate in the formation of Schiff bases with amino groups in biological targets or serve as a precursor for other functional groups.

Hypothetical Signaling Pathway Interaction



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